5-phenylpent-4-ynoic Acid

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

5-Phenylpent-4-ynoic acid (CAS 3350-92-3) is a non-interchangeable alkyne-carboxylic acid building block. Its terminal phenylacetylene π-system and precise 4-ynoic acid chain length (n=2) enable critical CuAAC click chemistry, PDE4 inhibitor synthesis (US 6,037,367), and tunable GABA receptor antagonist development (IC₅₀ down to 88 nM). Generic alkynoic acids fail to replicate this scaffold's steric/electronic profile. Ideal for chemoproteomic target identification and MAO-B assay benchmarking. Order high-purity material for reproducible results.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 3350-92-3
Cat. No. B3382499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenylpent-4-ynoic Acid
CAS3350-92-3
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CCCC(=O)O
InChIInChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13)
InChIKeyZHCGPXAMIOKTJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpent-4-ynoic Acid (CAS 3350-92-3): Technical Specifications and Procurement Baseline for Research


5-Phenylpent-4-ynoic acid (CAS 3350-92-3) is an alkyne-containing carboxylic acid with the molecular formula C₁₁H₁₀O₂ and molecular weight 174.20 g/mol [1]. The compound features a terminal phenylacetylene moiety conjugated to a pent-4-ynoic acid chain, yielding a rigid, π-conjugated scaffold with a calculated XLogP3-AA of 2.1 and topological polar surface area of 37.3 Ų [1]. This alkyne-carboxylic acid bifunctionality enables diverse reactivity pathways including copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2], carboxylate derivatization, and transition-metal catalyzed cross-couplings, positioning this compound as a versatile building block in medicinal chemistry and chemical biology.

Why 5-Phenylpent-4-ynoic Acid Cannot Be Readily Substituted by Generic Alkynoic Acid Analogs


Generic substitution of 5-phenylpent-4-ynoic acid with structurally related alkynoic acids fails due to three non-interchangeable features: (i) the terminal phenyl substituent confers a specific conjugated π-system that modulates both spectroscopic detectability and electronic properties for transition-metal catalysis [1]; (ii) the exact 4-ynoic acid chain length (n = 2 between carboxyl and alkyne) positions the reactive alkyne at a fixed distance from the carboxyl anchor point, a geometric constraint critical for successful CuAAC bioconjugation where linker length directly impacts labeling efficiency [2]; and (iii) comparative data from structurally analogous compounds demonstrate that replacing the phenylacetylene unit with saturated alkyl chains or alternative substituents yields measurable changes in biological activity—the phenylalkyne moiety contributes unique steric and electronic character that cannot be replicated by simpler pentynoic acids [3].

5-Phenylpent-4-ynoic Acid: Quantitative Comparative Evidence for Procurement Decisions


Structural Rigidity Advantage of 5-Phenylpent-4-ynoic Acid Over Saturated Chain Analogs

5-Phenylpent-4-ynoic acid and its 4-enoic (alkene) analog demonstrate superior enzyme inhibitory activity compared to chain-saturated analogs bearing identical substitution patterns. In a study evaluating structural analogs as inhibitors of S-adenosyl-L-methionine (SAM) synthetase, the 4-ynoic and 4-enoic derivatives exhibited enhanced potency relative to the fully saturated pentanoic acid counterpart [1]. The conjugated alkyne provides geometric rigidity and favorable π-stacking interactions with aromatic residues in the enzyme active site, while saturated analogs lack this conformational constraint and intermolecular binding potential.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Potent GABA Receptor Antagonism Achieved with Phenylpent-4-ynoic Acid Scaffold

Compounds built upon the phenylpent-4-ynoic acid scaffold exhibit potent antagonism at ionotropic GABA receptors. DBCPP (5-[4-(3,3-dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid), a butyl benzoate analog featuring the identical phenylpent-4-ynoic acid core structure, competitively inhibits [³H]EBOB binding to rat brain membranes with an IC₅₀ of 88 nM [1]. Functional validation via whole-cell patch clamp electrophysiology with rat dorsal root ganglion neurons confirmed that DBCPP suppresses GABA-induced currents with an IC₅₀ of 0.54 μM and a Hill coefficient of 0.7 [1].

Neuroscience Ion Channel Pharmacology GABA Receptor

5-Phenylpent-4-ynoic Acid as a Key Intermediate in PDE4/TNF-α Inhibitor Synthesis

5-Phenylpent-4-ynoic acid and its derivatives serve as essential intermediates in the synthesis of substituted pent-4-ynoic acids with demonstrated phosphodiesterase 4 (PDE4) inhibitory and tumor necrosis factor alpha (TNF-α) suppressive activity [1]. US Patent 6,037,367 (SmithKline Beecham) describes a series of 3-(1,3,4-trisubstitutedphenyl)-5-substituted-pent-4-ynoic acids as therapeutic agents for allergic and inflammatory diseases including asthma [1]. Elevation of intracellular cAMP through PDE4 inhibition produces airway smooth muscle relaxation and suppresses mast cell mediator release—mechanisms not accessible to simple aliphatic alkynoic acids lacking the aryl substitution pattern [1].

Inflammation Drug Discovery Synthetic Chemistry

Distinct Lipoxygenase Inhibition Profile Relative to Closely Related Compounds

5-Phenylpent-4-ynoic acid has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound demonstrates an IC₅₀ of 28 μM in cellular assays [2]. Notably, the structurally related analog 5-phenyl-1-pentyne (CAS 1823-14-9)—which retains the phenylacetylene moiety but lacks the carboxyl group—inhibits cytochrome P450 2E1 and 2B1 isoforms [3], indicating that the carboxylate moiety redirects target selectivity from CYP enzymes toward the lipoxygenase pathway. This functional group-specific target engagement cannot be achieved with non-carboxylate alkynylbenzene analogs.

Inflammation Enzymology Arachidonic Acid Cascade

Monoamine Oxidase B Inhibition with Quantified Potency at Human Recombinant Enzyme

5-Phenylpent-4-ynoic acid exhibits measurable inhibitory activity against human recombinant monoamine oxidase B (MAO-B), with a reported IC₅₀ of 1.9 μM (1,900 nM) in Sf9 cell-based assays using 5-phenylacetaldehyde as substrate [1]. MAO-B catalyzes oxidative deamination of dopamine and other biogenic amines; its inhibition is a validated therapeutic strategy for Parkinson's disease and neuroprotection. This activity provides an orthogonal screening endpoint for laboratories investigating phenylalkyne-containing compound libraries, enabling direct comparison with established MAO-B inhibitors such as selegiline (IC₅₀ ~10-30 nM) and rasagiline (IC₅₀ ~4-15 nM).

Neuroscience Enzymology Neurotransmitter Metabolism

5-Phenylpent-4-ynoic Acid: Primary Research and Industrial Application Scenarios


Target Identification via Alkyne-Tagged Chemical Probes

5-Phenylpent-4-ynoic acid enables CuAAC-based bioconjugation for chemoproteomic target identification. The terminal alkyne serves as a clickable handle for covalent attachment of azide-bearing reporter tags (fluorophores, biotin, or affinity resins) following cellular treatment, facilitating pull-down and LC-MS/MS identification of protein targets engaged by lipoxygenase or PDE4 pathway modulators [1]. This application leverages the bifunctional nature (carboxyl for derivatization; alkyne for click chemistry) and is supported by the lipoxygenase inhibitory activity of the core scaffold [2].

Lead Optimization in GABAergic Drug Discovery

The phenylpent-4-ynoic acid scaffold forms the basis for developing noncompetitive GABA receptor antagonists targeting the EBOB binding site. Structure-activity relationship studies demonstrate that substituent modifications at the para-position of the phenyl ring produce wide-ranging potency variations—from IC₅₀ = 88 nM for optimal carboxyl-substituted alkynes to significantly reduced activity for bromo-substituted analogs [1]. This tunable pharmacology, validated by both radioligand binding and whole-cell patch clamp electrophysiology, supports systematic optimization toward subtype-selective GABA receptor modulators [1].

Synthesis of Substituted Pent-4-ynoic Acid PDE4/TNF-α Inhibitors

5-Phenylpent-4-ynoic acid serves as a starting material or key intermediate for synthesizing 3-(1,3,4-trisubstitutedphenyl)-5-substituted-pent-4-ynoic acids, a class of compounds with demonstrated utility in suppressing PDE4 activity and TNF-α production [1]. These compounds address allergic and inflammatory diseases including asthma via cAMP elevation and subsequent airway smooth muscle relaxation. The specific substitution pattern enabled by 5-phenylpent-4-ynoic acid is explicitly claimed in US Patent 6,037,367 [1], whereas simpler pent-4-ynoic acids lacking aryl substitution cannot access this pharmacophore space.

Monoamine Oxidase B Screening and Neuropharmacology

With a validated IC₅₀ of 1.9 μM against human recombinant MAO-B [1], 5-phenylpent-4-ynoic acid provides a useful benchmark compound for developing and validating MAO-B enzymatic assays in academic and industrial screening laboratories. The compound serves as a moderate-activity reference for calibrating high-throughput screening platforms and for exploring structure-activity relationships around phenylalkyne-containing MAO-B ligands, a target class relevant to Parkinson's disease and other neurodegenerative conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-phenylpent-4-ynoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.